molecular formula C20H17N3O3 B11709486 N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide

N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide

Cat. No.: B11709486
M. Wt: 347.4 g/mol
InChI Key: RCFRVJPHSGENGR-LCISEVAWSA-N
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Description

N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide is a complex organic compound that features an indole moiety, a benzohydrazide group, and a conjugated system. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide typically involves the condensation of 1-acetyl-1H-indole-3-carbaldehyde with 3-hydroxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include various substituted indole derivatives and reduced alcohol forms.

Scientific Research Applications

N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes like monoamine oxidase, leading to neuroprotective effects . The conjugated system allows for electron delocalization, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide is unique due to its specific structure, which combines an indole moiety with a benzohydrazide group, providing a distinct set of biological activities and chemical reactivity.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(1-acetylindol-3-yl)prop-2-enylidene]amino]-3-hydroxybenzamide

InChI

InChI=1S/C20H17N3O3/c1-14(24)23-13-16(18-9-2-3-10-19(18)23)7-5-11-21-22-20(26)15-6-4-8-17(25)12-15/h2-13,25H,1H3,(H,22,26)/b7-5+,21-11+

InChI Key

RCFRVJPHSGENGR-LCISEVAWSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=C/C=N/NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=CC=NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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